molecular formula C18H17F3N6O2 B560317 CHR 6494 trifluoroacetate CAS No. 1458630-17-5

CHR 6494 trifluoroacetate

Cat. No. B560317
CAS RN: 1458630-17-5
M. Wt: 406.369
InChI Key: ILWYDZNXJQESDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CHR 6494 trifluoroacetate is a potent and selective haspin kinase inhibitor with an IC50 value of 2 nM . It is selective over 27 other protein kinases including Aurora B kinase . It induces cell cycle arrest at G2/M, inhibits cell proliferation, and promotes apoptosis in multiple cancer cell lines .


Molecular Structure Analysis

The molecular formula of this compound is C16H16N6.CF3CO2H . The molecular weight is 406.36 .


Chemical Reactions Analysis

This compound is a potent inhibitor of haspin, blocking H3T3ph phosphorylation . It causes cell cycle arrest in G2/M and subsequent apoptosis . It also causes an abnormal duplication of centrosomes and mitotic catastrophe in cancer cells .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 406.36 . It is soluble to 100 mM in DMSO . It should be stored at +4°C .

Scientific Research Applications

Catalytic Activity Enhancement

  • Synthesis Modulation in Metal-Organic Frameworks : The catalytic activity of zirconium terephthalate UiO-66(Zr) can be significantly increased using a modulation approach involving trifluoroacetic acid. This leads to a more open framework, enhancing its efficacy as a catalyst in several Lewis acid catalyzed reactions (Vermoortele et al., 2013).

Organic Synthesis Applications

  • Trifluoroacetic Acid in Organic Synthesis : Trifluoroacetic acid (TFA), a compound related to CHR 6494 trifluoroacetate, is widely used in organic synthesis as a solvent, catalyst, and reagent. It plays a key role in various chemical transformations, including rearrangements and functional group deprotections (López & Salazar, 2013).

Analytical Chemistry

  • Ion-Pair Reagent in Liquid Chromatography : TFA, closely related to this compound, is effective as an ion-pair reagent in reversed-phase liquid chromatography for separating small ionizable compounds. It can control both retention and selectivity in such separations (Cai & Jianwei Li, 1999).
  • LC-MS Characterization of Proteins : TFA is commonly used in LC-MS analysis of therapeutic proteins. It improves chromatographic performance but can decrease mass spectrometric sensitivity. Alternatives to TFA have been evaluated for better compatibility with mass spectrometry (Bobály et al., 2015).

Environmental Impact Studies

  • Impact on Vernal Pool Ecosystems : A study on trifluoroacetate's impact on vernal pool ecosystems found that it did not adversely affect soil microbial communities or vernal pool plant species at predicted concentrations (Benesch et al., 2002).

Plant Biology

  • 19F NMR Imaging in Plants : 19F nuclear magnetic resonance (NMR) imaging, including trifluoroacetate as a model compound, has been used to map fluorinated molecules in plants. This technique aids in elucidating biosynthetic pathways in living plants (Bringmann et al., 2005).

Catalysis in Organic Reactions

  • Iron(III) Trifluoroacetate as a Catalyst : Iron(III) trifluoroacetate, a compound similar to this compound, is used as an efficient catalyst for various reactions, including the alcoholysis, hydrolysis, and acetolysis of epoxides (Iranpoor & Adibi, 2000).

Safety and Hazards

When handling CHR 6494 trifluoroacetate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6.C2HF3O2/c1-2-7-17-15-5-6-16-18-10-14(22(16)21-15)11-3-4-13-12(8-11)9-19-20-13;3-2(4,5)1(6)7/h3-6,8-10H,2,7H2,1H3,(H,17,21)(H,19,20);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWYDZNXJQESDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NN2C(=NC=C2C3=CC4=C(C=C3)NN=C4)C=C1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CHR 6494 trifluoroacetate
Reactant of Route 2
CHR 6494 trifluoroacetate
Reactant of Route 3
CHR 6494 trifluoroacetate
Reactant of Route 4
Reactant of Route 4
CHR 6494 trifluoroacetate
Reactant of Route 5
CHR 6494 trifluoroacetate
Reactant of Route 6
CHR 6494 trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.